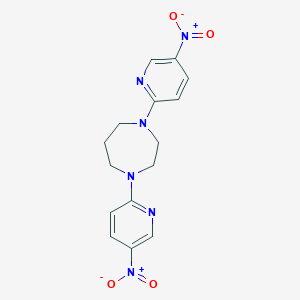
1,4-Bis(5-nitropyridin-2-yl)-1,4-diazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis(5-nitropyridin-2-yl)-1,4-diazepane is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a heterocyclic compound that belongs to the class of diazepanes. The compound is also known as BNP and has a molecular formula of C16H14N6O4.
Mécanisme D'action
The mechanism of action of 1,4-Bis(5-nitropyridin-2-yl)-1,4-diazepane is not well understood. However, it is believed that the compound interacts with various cellular receptors and enzymes, leading to changes in cellular signaling pathways.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of BNP are not well understood. However, studies have shown that the compound has potential applications in the treatment of various diseases, including cancer and Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1,4-Bis(5-nitropyridin-2-yl)-1,4-diazepane in lab experiments is its potential as a building block for the synthesis of organic semiconductors. However, the complex synthesis process and low yield of the compound make it challenging to work with in the laboratory.
Orientations Futures
There are numerous future directions for research on 1,4-Bis(5-nitropyridin-2-yl)-1,4-diazepane. One of the most significant areas of research is in the development of new synthetic methods for the compound. Additionally, further studies are needed to understand the mechanism of action and potential applications of BNP in the treatment of various diseases. Finally, research is needed to explore the potential applications of BNP in the field of organic electronics and other areas of materials science.
In conclusion, 1,4-Bis(5-nitropyridin-2-yl)-1,4-diazepane is a complex and intriguing compound that has potential applications in various fields. Further research is needed to fully understand its properties and potential applications.
Méthodes De Synthèse
The synthesis of 1,4-Bis(5-nitropyridin-2-yl)-1,4-diazepane is a complex process that requires careful attention to detail. One of the most common methods of synthesizing BNP is through a reaction between 2,5-dibromopyridine and 1,4-diazepane in the presence of a palladium catalyst. The reaction is carried out under high-pressure conditions, and the yield of the compound is relatively low.
Applications De Recherche Scientifique
1,4-Bis(5-nitropyridin-2-yl)-1,4-diazepane has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most significant areas of research is in the field of organic electronics, where BNP has been used as a building block for the synthesis of organic semiconductors.
Propriétés
Numéro CAS |
131119-31-8 |
|---|---|
Nom du produit |
1,4-Bis(5-nitropyridin-2-yl)-1,4-diazepane |
Formule moléculaire |
C15H16N6O4 |
Poids moléculaire |
344.33 g/mol |
Nom IUPAC |
1,4-bis(5-nitropyridin-2-yl)-1,4-diazepane |
InChI |
InChI=1S/C15H16N6O4/c22-20(23)12-2-4-14(16-10-12)18-6-1-7-19(9-8-18)15-5-3-13(11-17-15)21(24)25/h2-5,10-11H,1,6-9H2 |
Clé InChI |
QEOJDTJOQUUSER-UHFFFAOYSA-N |
SMILES |
C1CN(CCN(C1)C2=NC=C(C=C2)[N+](=O)[O-])C3=NC=C(C=C3)[N+](=O)[O-] |
SMILES canonique |
C1CN(CCN(C1)C2=NC=C(C=C2)[N+](=O)[O-])C3=NC=C(C=C3)[N+](=O)[O-] |
Synonymes |
1,4-Bis-(5-nitro-pyridin-2-yl)-[1,4]diazepane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



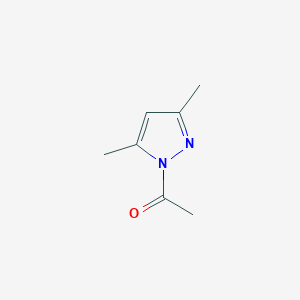
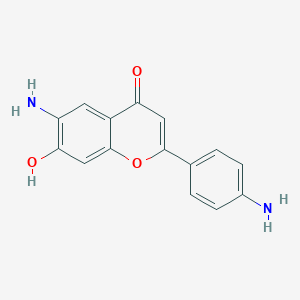
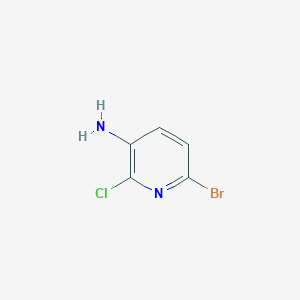
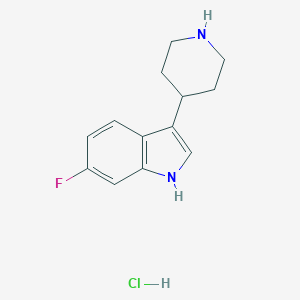
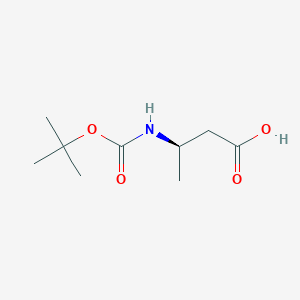
![3-[(Hydroxyamino)iminomethyl]-benzoic acid](/img/structure/B173670.png)
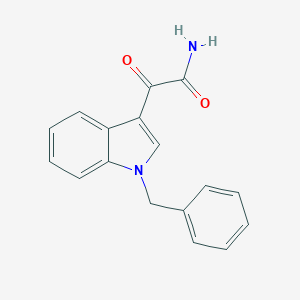
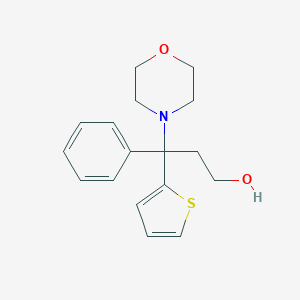
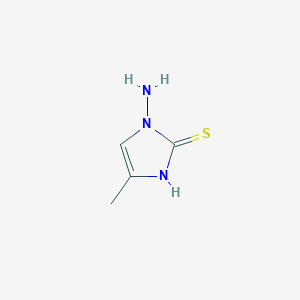
![tert-butyl 2-formyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B173688.png)
![sodium;N-[4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)phenyl]sulfonylpropanimidate](/img/structure/B173697.png)

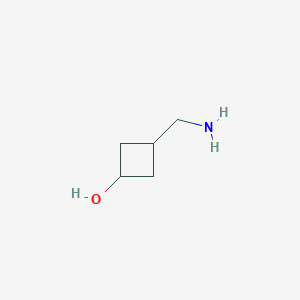
![4,6-Dichloropyrido[3,2-d]pyrimidine](/img/structure/B173706.png)